molecular formula C20H33BN2O5 B7955036 2-Nitro-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-Nitro-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7955036
M. Wt: 392.3 g/mol
InChI Key: STZVODSNXRLNIY-UHFFFAOYSA-N
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Description

2-Nitro-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a nitro group, an octyloxy group, and a boronate ester group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:

    Alkylation: The attachment of the octyloxy group.

Each step requires specific reagents and conditions. For example, nitration might involve the use of nitric acid and sulfuric acid, while alkylation could involve the use of an alkyl halide and a base. Borylation often involves the use of a boronic acid or ester and a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The octyloxy group can be substituted with other groups.

    Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Substitution: Reagents might include nucleophiles such as amines or thiols.

    Coupling Reactions: Typically involve a palladium catalyst and a base like potassium carbonate.

Major Products

    Reduction: Produces 2-amino-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

    Coupling Reactions: Produces biaryl compounds.

Scientific Research Applications

2-Nitro-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline depends on the specific application. For example, in coupling reactions, the boronate ester group reacts with a halide under palladium catalysis to form a new carbon-carbon bond. The nitro group can undergo reduction to form an amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Lacks the octyloxy and boronate ester groups.

    5-Octyloxy-2-nitroaniline: Lacks the boronate ester group.

    4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Lacks the nitro and octyloxy groups.

Uniqueness

2-Nitro-5-(octyloxy)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it useful in various applications.

Properties

IUPAC Name

2-nitro-5-octoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33BN2O5/c1-6-7-8-9-10-11-12-26-18-14-16(22)17(23(24)25)13-15(18)21-27-19(2,3)20(4,5)28-21/h13-14H,6-12,22H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZVODSNXRLNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCCCCCCCC)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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